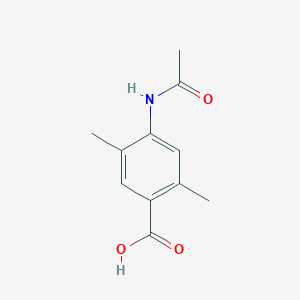

4-(Acetylamino)-2,5-dimethylbenzoic acid

Description

4-(Acetylamino)-2,5-dimethylbenzoic acid is a benzoic acid derivative featuring a 2,5-dimethyl-substituted aromatic ring with an acetylamino (-NHCOCH₃) group at the para position (C4). Its structural uniqueness lies in the synergistic effects of the methyl groups and the acetylamino moiety, which influence solubility, stability, and reactivity.

Properties

CAS No. |

21339-72-0 |

|---|---|

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

4-acetamido-2,5-dimethylbenzoic acid |

InChI |

InChI=1S/C11H13NO3/c1-6-5-10(12-8(3)13)7(2)4-9(6)11(14)15/h4-5H,1-3H3,(H,12,13)(H,14,15) |

InChI Key |

FYNHDMGNYFXNBO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylamino)-2,5-dimethylbenzoic acid typically involves the acetylation of 2,5-dimethylaniline followed by carboxylation. One common method is to react 2,5-dimethylaniline with acetic anhydride to form 4-(acetylamino)-2,5-dimethylaniline. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product.

Industrial Production Methods

Industrial production of 4-(Acetylamino)-2,5-dimethylbenzoic acid may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Acetylamino)-2,5-dimethylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the acetylamino group to an amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of 4-amino-2,5-dimethylbenzoic acid.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Acetylamino)-2,5-dimethylbenzoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Acetylamino)-2,5-dimethylbenzoic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs: Positional Isomers and Substituted Derivatives

Table 1: Key Structural Analogs and Properties

Key Observations :

Functional Analogs: Bioactive Derivatives and Pharmacological Relevance

Table 2: Pharmacologically Active Derivatives

Comparison Insights :

- Acetylamino Phenyl Motif: Both the target compound and MCHR1 antagonists (e.g., SNAP-7941) utilize acetylamino-substituted aromatic rings, which enhance binding affinity to hydrophobic pockets in biological targets .

- Heterocyclic Derivatives: Pyridazinones synthesized from 4-(Acetylamino)-2,5-dimethylbenzoic acid precursors demonstrate broader bioactivity (e.g., antimicrobial) compared to simpler benzoic acid derivatives .

Reactivity with Electrophilic/Nucleophilic Reagents

- The acetylamino group in the target compound is less nucleophilic than the amino group in 4-Amino-2,5-dimethylbenzoic acid, reducing susceptibility to electrophilic attack .

- Methyl groups at C2 and C5 positions sterically hinder reactions at the ortho and meta positions, directing substitutions to the para position .

Biological Activity

4-(Acetylamino)-2,5-dimethylbenzoic acid, also known as acetylaminodimethylbenzoic acid , is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₁H₁₃N₁O₃

- Molecular Weight : 219.23 g/mol

- CAS Number : 272704

This compound is a derivative of dimethylbenzoic acid, modified with an acetylamino group, which may enhance its pharmacological properties.

1. Antioxidant Activity

Research indicates that 4-(Acetylamino)-2,5-dimethylbenzoic acid exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals has been demonstrated in several studies.

Key Findings :

- Exhibits a dose-dependent scavenging effect on free radicals.

- Shows comparable efficacy to standard antioxidants like ascorbic acid.

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby mitigating inflammation.

Mechanism of Action :

- Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

- Reduction in the expression of inflammatory mediators such as TNF-alpha and IL-6.

3. Analgesic Activity

In animal models, 4-(Acetylamino)-2,5-dimethylbenzoic acid has shown notable analgesic effects. It was observed to reduce pain responses in formalin-induced pain tests.

Case Study :

A study involving mice demonstrated that administration of the compound resulted in a significant reduction in writhing responses induced by acetic acid, indicating its potential as an analgesic agent.

Comparative Analysis with Related Compounds

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Analgesic Activity |

|---|---|---|---|

| 4-(Acetylamino)-2,5-dimethylbenzoic acid | High | Moderate | Significant |

| Acetaminophen | Moderate | Low | High |

| Ibuprofen | Low | High | Moderate |

The biological activities of 4-(Acetylamino)-2,5-dimethylbenzoic acid can be attributed to its structural features that allow interaction with various biological targets:

- Antioxidant Mechanism : The acetylamino group enhances electron donation capabilities, allowing the molecule to neutralize free radicals effectively.

- Anti-inflammatory Pathway : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins involved in inflammation.

- Pain Modulation : The compound's action on central nervous system receptors suggests a mechanism similar to that of non-steroidal anti-inflammatory drugs (NSAIDs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.